molecular formula C21H20N4O3 B15023398 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15023398
M. Wt: 376.4 g/mol
InChI Key: DLGUPTADWWGMEC-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the ethoxyphenyl and furan-2-ylmethyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups.

    Substitution: Various substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, which may have different substituents on the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-3-27-16-8-6-15(7-9-16)18-11-14(2)25-20(23-18)12-19(24-25)21(26)22-13-17-5-4-10-28-17/h4-12H,3,13H2,1-2H3,(H,22,26)

InChI Key

DLGUPTADWWGMEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NCC4=CC=CO4

Origin of Product

United States

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